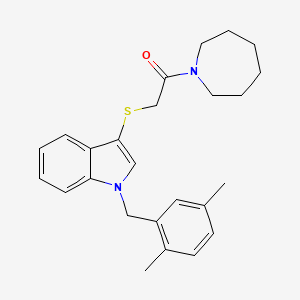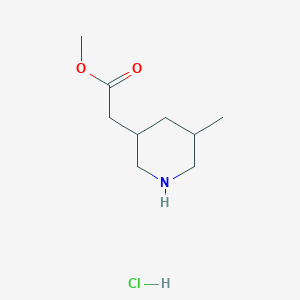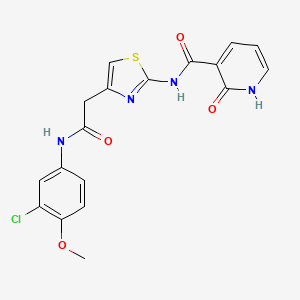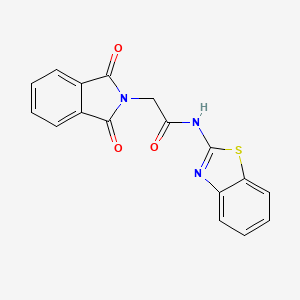
1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- The compound belongs to a class of chemicals characterized by specific structural features, such as azepane and indole rings. These structural elements are commonly studied for their chemical and biological properties.
Synthesis Analysis
- A study by Verma et al. (2015) discusses the synthesis of related compounds, focusing on variations of phenyl azomethyl benzodiazepines (Verma et al., 2015).
Molecular Structure Analysis
- Balderson et al. (2007) analyzed hydrogen-bonding patterns in similar enaminones, providing insights into molecular interactions and structure (Balderson et al., 2007).
Chemical Reactions and Properties
- Acheson et al. (1972) discussed the formation of benzazepines from indoles, which is relevant to understanding the reactivity of compounds with similar structural motifs (Acheson et al., 1972).
Physical Properties Analysis
- The physical properties of similar compounds can be inferred from studies like that of Meng et al. (2011), who investigated the cyclization reaction of azido-ethanones, shedding light on physical behavior under certain conditions (Meng et al., 2011).
Chemical Properties Analysis
- Research by Song et al. (2014) on azide-bridged manganese(III) chains provides information on the chemical properties of compounds containing azide groups, which can be extrapolated to similar compounds (Song et al., 2014).
Scientific Research Applications
Synthesis and Structural Studies
Chemical Synthesis and Molecular Structure
The study by Aghazadeh et al. (2011) explores the chemical synthesis of compounds related to 1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone. They investigate the reaction of indole derivatives with ketones, leading to the creation of complex molecules with potential applications in material science and pharmaceuticals (Aghazadeh, Baradarani, Helliwell, & Joule, 2011).
Crystal Structure Analysis
Balderson et al. (2007) conducted a study focusing on the hydrogen-bonding patterns in enaminones, which include compounds similar to 1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone. This research provides insight into the molecular interactions and stability of such compounds, which is crucial for their potential applications in drug design and material science (Balderson, Fernandes, Michael, & Perry, 2007).
Biological and Pharmacological Applications
Antimicrobial and Anticancer Activity
The research by Verma et al. (2015) on similar compounds demonstrates significant antimicrobial and anticancer activities. This suggests potential uses of 1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone in developing new antimicrobial and anticancer agents (Verma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2015).
Anticonvulsant Evaluation
Ahuja and Siddiqui (2014) explored the anticonvulsant properties of indole derivatives, which could be relevant to the pharmacological profile of 1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone. This study highlights the compound's potential in the development of new treatments for epilepsy and related neurological disorders (Ahuja & Siddiqui, 2014).
properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2OS/c1-19-11-12-20(2)21(15-19)16-27-17-24(22-9-5-6-10-23(22)27)29-18-25(28)26-13-7-3-4-8-14-26/h5-6,9-12,15,17H,3-4,7-8,13-14,16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZANGRDPWEJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)
![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)
![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/no-structure.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

